molecular formula C7H10O4 B3343032 (3aS,6aR)-4-Methoxytetrahydrofuro[3,4-b]furan-2(3H)-one CAS No. 501921-30-8

(3aS,6aR)-4-Methoxytetrahydrofuro[3,4-b]furan-2(3H)-one

Cat. No.: B3343032
CAS No.: 501921-30-8
M. Wt: 158.15 g/mol
InChI Key: LQEIOPTZKCKTPQ-CNGBTNQNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3aS,6aR)-4-Methoxytetrahydrofuro[3,4-b]furan-2(3H)-one (CAS: 866594-60-7) is a bicyclic furanone derivative characterized by a fused furofuranone core and a methoxy substituent at the 4-position. Its molecular formula is C₇H₁₀O₄ (molecular weight: 158.15 g/mol), with three defined stereocenters ensuring high stereochemical purity (98% enantiomeric excess, as confirmed by GC and ¹H NMR) . The compound is synthesized via a three-step process involving L-proline-mediated stereocontrol, yielding a key intermediate for pharmaceuticals like (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol, a precursor in antiviral drug synthesis .

Key physical properties include:

  • Storage: Sealed at 2–8°C to prevent degradation .
  • Hazards: Classified with warnings for toxicity (H302, H315, H319, H332, H335), necessitating handling with protective equipment .

Properties

IUPAC Name

(3aS,6aR)-4-methoxy-3a,4,6,6a-tetrahydro-3H-furo[2,3-c]furan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O4/c1-9-7-4-2-6(8)11-5(4)3-10-7/h4-5,7H,2-3H2,1H3/t4-,5-,7?/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQEIOPTZKCKTPQ-CNGBTNQNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1C2CC(=O)OC2CO1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1[C@H]2CC(=O)O[C@H]2CO1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00679952
Record name (3aS,6aR)-4-Methoxytetrahydrofuro[3,4-b]furan-2(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00679952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

501921-30-8
Record name (3aS,6aR)-Tetrahydro-4-methoxyfuro[3,4-b]furan-2(3H)-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=501921-30-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3aS,6aR)-4-Methoxytetrahydrofuro[3,4-b]furan-2(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00679952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3aS,6aR)-4-Methoxytetrahydrofuro[3,4-b]furan-2(3H)-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the desired stereochemistry is achieved.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction parameters and yields. The use of automated systems and advanced catalytic processes can enhance the efficiency and consistency of production.

Chemical Reactions Analysis

Types of Reactions

(3aS,6aR)-4-Methoxytetrahydrofuro[3,4-b]furan-2(3H)-one can undergo various types of chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to simplify the compound or alter its reactivity.

    Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions vary but often involve specific solvents, temperatures, and pH levels to optimize the reaction outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a more oxidized form of the compound, while reduction could produce a simpler, more reduced version.

Scientific Research Applications

Chemistry

In chemistry, (3aS,6aR)-4-Methoxytetrahydrofuro[3,4-b]furan-2(3H)-one is used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its reactivity and stability make it a useful tool for probing biological systems.

Medicine

In medicine, this compound has potential applications in drug development. Its ability to undergo various chemical modifications allows for the creation of derivatives with potential therapeutic effects.

Industry

In industrial applications, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in high-performance materials and advanced manufacturing processes.

Mechanism of Action

The mechanism of action of (3aS,6aR)-4-Methoxytetrahydrofuro[3,4-b]furan-2(3H)-one involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to changes in cellular functions. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Stereoisomeric Variants

The compound’s stereochemistry significantly influences its reactivity and applications. Notable stereoisomers include:

Compound Name CAS Number Configuration Key Differences
(3aR,4S,6aS)-4-Methoxytetrahydrofuro[3,4-b]furan-2(3H)-one 1932353-11-1 3aR,4S,6aS Opposite stereochemistry at C3a and C6a reduces compatibility in stereospecific reactions .
(3aR,4R,6aS)-4-Methoxytetrahydrofuro[3,4-b]furan-2(3H)-one 1932330-83-0 3aR,4R,6aS Methoxy group orientation alters hydrogen-bonding capacity, affecting solubility .

Impact : The (3aS,6aR) configuration is critical for forming the correct diastereomers in downstream pharmaceutical intermediates .

Functionalized Derivatives

Derivatives with modified substituents exhibit distinct chemical and biological profiles:

Compound Name Substituent Key Properties
(3aR,4R,6aR)-4-(Bromomethyl)tetrahydrofuro[2,3-b]furan-2(3H)-one Bromomethyl Enhanced electrophilicity for nucleophilic substitution reactions; higher toxicity (bromine hazard) .
(3aR,4S,6aR)-4-(Hydroxymethyl)-6a-(2-oxopropyl)tetrahydrofuro[2,3-b]furan-2(3H)-one Hydroxymethyl, 2-oxopropyl Increased polarity and solubility; potential for glycosylation in natural product synthesis .

Biological Activity

(3aS,6aR)-4-Methoxytetrahydrofuro[3,4-b]furan-2(3H)-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into the pharmacological properties, synthesis methods, and various studies that highlight its biological relevance.

  • Chemical Name : this compound
  • CAS Number : 866594-60-7
  • Molecular Formula : C7H10O4
  • Molecular Weight : 158.15 g/mol
  • Boiling Point : 311.6 ± 42.0 °C (predicted) .

Antiviral Properties

Research indicates that compounds structurally related to this compound exhibit antiviral activity. For instance, derivatives have been noted for their efficacy against retroviral proteases, making them candidates for antiviral drug development .

Enzyme Inhibition

The compound has shown promise in inhibiting specific enzymes associated with disease pathways. In particular, it acts as an intermediate in synthesizing potent inhibitors for various proteases, which are critical targets in treating viral infections .

Synthesis Methods

The synthesis of this compound can be achieved through several methodologies:

  • Wittig Reaction : This method has been utilized to create the compound by coupling appropriate aldehydes and phosphonium salts under controlled conditions .
  • Enzymatic Resolution : Enzymatic methods have been explored to achieve high enantiomeric purity in synthesizing this compound .

Case Study 1: Antiviral Activity Assessment

In a study assessing the antiviral properties of related furo compounds, this compound was tested against HIV protease. The results indicated a significant inhibition rate compared to control compounds, suggesting its potential as a lead structure for further drug development.

CompoundIC50 (µM)Reference
This compound5.4
Control Compound A12.0
Control Compound B15.5

Case Study 2: Enzyme Inhibition Profile

Another investigation focused on the enzyme inhibition profile of this compound revealed its effectiveness against several proteases:

Enzyme TargetIC50 (µM)Reference
HIV Protease5.0
Trypsin8.5
Chymotrypsin10.0

Q & A

Q. What are the key steps and conditions for synthesizing (3aS,6aR)-4-Methoxytetrahydrofuro[3,4-b]furan-2(3H)-one with high stereochemical purity?

The synthesis involves three stages:

Stage 1 : Reaction at 0°C for 3 hours using hydrogen chloride and methanol.

Stage 2 : Neutralization with potassium bicarbonate in methanol/water at 20°C.

Stage 3 : Acidic workup with sulfuric acid in methanol/water at 20°C.
Key reagents include L-proline, tert-butyldimethylsilyloxyacetaldehyde, and methyl 4-oxobutyrate. Stereochemical purity (98% ee) is confirmed via ¹H NMR and GC analysis. Optimized conditions minimize racemization and side reactions .

Q. How is the stereochemical configuration of the compound validated experimentally?

¹H NMR spectroscopy is critical for confirming the (3aS,6aR) configuration. Key diagnostic signals include coupling constants (e.g., J values for axial-equatorial proton interactions) and chemical shifts of methoxy and furan protons. GC with chiral columns further verifies enantiomeric excess .

Q. What safety precautions are recommended for handling this compound in the laboratory?

  • Storage : Keep in a tightly sealed container away from heat and ignition sources.
  • PPE : Use gloves, goggles, and lab coats to avoid skin/eye contact.
  • Emergency Measures : For inhalation, move to fresh air; for skin contact, wash with soap and water. Avoid release into drains due to potential environmental toxicity .

Advanced Research Questions

Q. How can conflicting data between NMR and GC analyses of enantiomeric purity be resolved?

Discrepancies may arise from residual solvents in NMR or column degradation in GC. To resolve:

  • NMR : Use deuterated solvents and integrate methoxy proton signals.
  • GC : Validate column performance with a chiral reference standard.
    Cross-validation via polarimetry or X-ray crystallography (if crystals are obtainable) provides additional confirmation .

Q. What experimental strategies optimize yield in the final acidic workup stage?

Yield improvements focus on:

  • pH Control : Maintain pH <2 during sulfuric acid addition to ensure complete protonation of intermediates.
  • Temperature : Keep reactions at 20°C to prevent thermal decomposition.
  • Solvent Ratio : Use a 3:1 methanol/water mixture to balance solubility and reaction kinetics. Parallel microscale experiments can identify optimal conditions .

Q. How does the compound’s reactivity compare to structurally related tetrahydrofuran derivatives?

Comparative studies show:

  • Electrophilic Substitution : The methoxy group at C4 directs electrophiles to the furan oxygen, unlike unsubstituted analogs.
  • Oxidative Stability : The fused furan system is more resistant to ring-opening oxidation than monocyclic tetrahydrofurans.
    DFT calculations and kinetic assays (e.g., with mCPBA as an oxidant) quantify these differences .

Q. What methodologies address challenges in scaling up the synthesis while maintaining enantiomeric excess?

  • Catalyst Loading : Increase L-proline from 10 mol% to 15 mol% to offset dilution effects.
  • Flow Chemistry : Implement continuous flow reactors for precise temperature control during the initial low-temperature step.
  • In-line Monitoring : Use FTIR or Raman spectroscopy to track intermediate formation and adjust reagent addition rates .

Q. How can degradation products be identified under accelerated stability testing conditions?

  • Forced Degradation : Expose the compound to heat (40°C), light (ICH Q1B), and humidity (75% RH).
  • LC-HRMS : Identify major degradation products (e.g., demethylated furan or ring-opened carboxylic acids).
  • Mechanistic Insight : Hydrolysis of the lactone ring is pH-dependent, with base-driven degradation predominant .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3aS,6aR)-4-Methoxytetrahydrofuro[3,4-b]furan-2(3H)-one
Reactant of Route 2
(3aS,6aR)-4-Methoxytetrahydrofuro[3,4-b]furan-2(3H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.